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Compound of Interest

Compound Name: O-Anisidine hydrochloride

Cat. No.: B089748 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the determination of peroxidase activity using

O-Anisidine hydrochloride as a chromogenic substrate. This assay is applicable for the

kinetic analysis of peroxidase enzymes, including horseradish peroxidase (HRP), and can be

adapted for various research and drug development applications.

Introduction
Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates

by hydrogen peroxide (H₂O₂). The O-Anisidine hydrochloride assay is a colorimetric method

used to determine peroxidase activity. In the presence of peroxidase and hydrogen peroxide,

O-Anisidine is oxidized to a colored product, and the rate of color formation is directly

proportional to the peroxidase activity in the sample. The reaction progress can be monitored

spectrophotometrically. O-Anisidine, upon oxidation by peroxidase, forms a diimine metabolite

which can further hydrolyze to a quinone imine.[1] This assay is a valuable tool for studying

enzyme kinetics, inhibitor screening, and quantifying peroxidase levels in biological samples.

Safety Precautions: O-Anisidine hydrochloride is toxic if swallowed, in contact with skin, or if

inhaled, and is suspected of causing genetic defects and cancer.[2] Appropriate personal

protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at
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all times, and all procedures should be performed in a well-ventilated area or a chemical fume

hood.

Data Presentation
The following table summarizes key quantitative data for the O-Anisidine hydrochloride
peroxidase activity assay. Note that some parameters are for the closely related substrate, o-

dianisidine, and should be used as a reference.
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Parameter Value Substrate Enzyme Notes

Optimal pH 5.0 - 6.0 o-anisidine
Soybean

Peroxidase

The optimal pH

is often near the

pKa of the

substrate.[2]

Wavelength of

Maximum

Absorbance

(λmax)

~460 nm o-dianisidine
Horseradish

Peroxidase

The exact λmax

for oxidized o-

anisidine should

be determined

experimentally.

[3]

Molar Extinction

Coefficient (ε)

~11.3 x 10³

M⁻¹cm⁻¹

oxidized o-

dianisidine

Horseradish

Peroxidase

This value is for

the product of o-

dianisidine

oxidation and

serves as an

estimate.[3] It is

crucial to

determine this

experimentally

for accurate

quantitative

analysis of o-

anisidine

oxidation.

Michaelis

Constant (Km)
0.19 mM o-dianisidine

Horseradish

Peroxidase

This value

reflects the

substrate

concentration at

which the

reaction rate is

half of Vmax.[4]

Maximum

Velocity (Vmax)

0.062 mM/min o-dianisidine Horseradish

Peroxidase

This value is

dependent on
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enzyme

concentration.[4]

Experimental Protocols
Materials and Reagents

O-Anisidine hydrochloride (CAS: 134-29-2)

Hydrogen peroxide (H₂O₂) 30% solution

Peroxidase enzyme (e.g., Horseradish Peroxidase)

Sodium phosphate buffer (0.1 M, pH 6.0)

Spectrophotometer capable of measuring absorbance at ~460 nm

Cuvettes

Micropipettes and tips

Deionized water

Preparation of Reagents
0.1 M Sodium Phosphate Buffer (pH 6.0):

Prepare solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium

phosphate.

Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 6.0 is

achieved.

Store at 4°C.

O-Anisidine Hydrochloride Solution (Substrate Solution):

Caution: Handle with extreme care in a fume hood.
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Prepare a 10 mM stock solution by dissolving the appropriate amount of O-Anisidine
hydrochloride in the 0.1 M Sodium Phosphate Buffer (pH 6.0).

This solution should be prepared fresh daily and protected from light.

Hydrogen Peroxide Solution (Co-substrate Solution):

Prepare a 10 mM working solution of H₂O₂ by diluting the 30% stock solution in 0.1 M

Sodium Phosphate Buffer (pH 6.0).

The exact concentration of the stock H₂O₂ can be determined by measuring its

absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

This solution should be prepared fresh daily.

Peroxidase Enzyme Solution:

Prepare a stock solution of the peroxidase enzyme in 0.1 M Sodium Phosphate Buffer (pH

6.0).

The optimal concentration will depend on the specific activity of the enzyme and should be

determined empirically to ensure a linear reaction rate over the desired time course. A

starting concentration of 1-2 µg/ml is often suitable.[3]

Assay Procedure
Set up the Spectrophotometer:

Turn on the spectrophotometer and allow it to warm up.

Set the wavelength to the determined λmax for the oxidized O-Anisidine product

(approximately 460 nm).

Prepare the Reaction Mixture:

In a cuvette, prepare the reaction mixture by adding the following in the specified order:

800 µL of 0.1 M Sodium Phosphate Buffer (pH 6.0)
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100 µL of 10 mM O-Anisidine hydrochloride solution

50 µL of peroxidase enzyme solution

Mix gently by pipetting.

Initiate the Reaction:

To start the reaction, add 50 µL of 10 mM Hydrogen Peroxide solution to the cuvette.

Immediately mix the solution by inverting the cuvette (if sealed) or by gentle pipetting, and

place it in the spectrophotometer.

Measure Absorbance:

Record the absorbance at the chosen wavelength at regular intervals (e.g., every 15 or 30

seconds) for a total of 3-5 minutes.

Ensure that the measurements are taken during the initial, linear phase of the reaction.

Blank Measurement:

Prepare a blank cuvette containing all the components except the enzyme solution

(replace with buffer) to zero the spectrophotometer.

Data Analysis
Plot the absorbance values against time to obtain a reaction curve.

Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve.

Calculate the peroxidase activity using the Beer-Lambert law:

Activity (U/mL) = (ΔAbs/min) / (ε * l) * 10^6

Where:

ΔAbs/min is the initial rate of change in absorbance.
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ε is the molar extinction coefficient of the oxidized O-Anisidine product (in M⁻¹cm⁻¹).

l is the path length of the cuvette (typically 1 cm).

10^6 is the factor to convert the activity to micromoles/min (U).
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Caption: Enzymatic cycle of peroxidase with O-Anisidine.

Experimental Workflow for Peroxidase Activity Assay
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Caption: Workflow for the O-Anisidine peroxidase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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